molecular formula C15H34OSn B14736718 Tributyl[(propan-2-yl)oxy]stannane CAS No. 2724-78-9

Tributyl[(propan-2-yl)oxy]stannane

Katalognummer: B14736718
CAS-Nummer: 2724-78-9
Molekulargewicht: 349.14 g/mol
InChI-Schlüssel: LVTWJUWDINEXQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[(propan-2-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one propan-2-yloxy group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-ol under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical-mediated reductions.

    Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group is replaced by other nucleophiles.

    Oxidation: Although less common, it can undergo oxidation to form tin oxides.

Common Reagents and Conditions

    Reduction: Common reagents include radical initiators like azobisisobutyronitrile and solvents such as tetrahydrofuran.

    Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.

Major Products

    Reduction: The major products are typically the reduced forms of the substrates involved in the reaction.

    Substitution: The products are the substituted organotin compounds.

    Oxidation: The products include various tin oxides and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Tributyl[(propan-2-yl)oxy]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a precursor for other organotin compounds.

    Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.

Wirkmechanismus

The mechanism of action of tributyl[(propan-2-yl)oxy]stannane involves the formation of radical intermediates. The tin atom in the compound can stabilize these radicals, facilitating various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the propan-2-yloxy group.

    Tributyl[(methoxymethoxy)methyl]stannane: Contains a different alkoxy group.

    Tributyl[(isopropenyl)oxy]stannane: Similar but with an isopropenyl group instead of propan-2-yloxy.

Uniqueness

Tributyl[(propan-2-yl)oxy]stannane is unique due to the presence of the propan-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain radical-mediated reactions where other organotin compounds may not be as effective.

Eigenschaften

CAS-Nummer

2724-78-9

Molekularformel

C15H34OSn

Molekulargewicht

349.14 g/mol

IUPAC-Name

tributyl(propan-2-yloxy)stannane

InChI

InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3H,1-2H3;/q;;;-1;+1

InChI-Schlüssel

LVTWJUWDINEXQX-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.